3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-Fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, a tetrazolyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria, including Escherichia coli, that provides resistance to beta-lactam antibiotics .
Mode of Action
It is known that tetrazole derivatives can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound may interact with its target, Beta-lactamase, in a way that disrupts the enzyme’s function, potentially inhibiting the bacteria’s resistance to antibiotics.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to conditions such as pH and the presence of oxidizing agents . Additionally, factors such as temperature and the presence of other substances could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common approach is the [2+3] cycloaddition reaction, where a nitrile reacts with sodium azide to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and other advanced techniques to ensure efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been studied for its potential antibacterial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics.
Medicine: The compound's potential medicinal applications include its use as a drug precursor or as a therapeutic agent itself. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
3-Fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides
Uniqueness: Compared to similar compounds, 3-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJBIZZOMRJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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